molecular formula C19H22ClN B1662150 Protriptyline hydrochloride CAS No. 1225-55-4

Protriptyline hydrochloride

Cat. No. B1662150
CAS RN: 1225-55-4
M. Wt: 299.8 g/mol
InChI Key: OGQDIIKRQRZXJH-UHFFFAOYSA-N
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Description

Protriptyline hydrochloride is a dibenzocycloheptene-derivative tricyclic antidepressant (TCA) used to improve mood in people with depression . It is also useful in treating anxiety . It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs .


Molecular Structure Analysis

Protriptyline hydrochloride has a tricyclic ring system with an alkyl amine substituent on the central ring . Its molecular formula is C19H21N.ClH, and its molecular weight is 299.84 .


Chemical Reactions Analysis

Protriptyline hydrochloride has been found to have a strong inhibitory activity against three major Alzheimer’s disease targets: Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation .


Physical And Chemical Properties Analysis

Protriptyline hydrochloride has a molecular formula of C19H21N.ClH and a molecular weight of 299.84 . It is stored at +5°C and shipped at room temperature .

Scientific Research Applications

Mechanism of Action in Depression

Protriptyline hydrochloride, a tricyclic secondary amine, exhibits antidepressant properties primarily by blocking the re-uptake of norepinephrine and serotonin, thereby increasing their availability. This results in elevated mood and behavioral activity. Additionally, protriptyline hydrochloride exhibits anticholinergic activity, but does not block dopamine transport. It may, however, facilitate dopamine activity indirectly through increased perisynaptic abundance of norepinephrine, especially in the cerebral cortex (Definitions, 2020).

Impact on Prostate Cancer Cells

In a study examining the effects of protriptyline on PC3 human prostate cancer cells, it was found that protriptyline evoked rises in intracellular calcium concentration ([Ca²⁺]i) in a concentration-dependent manner. This was mediated by inducing phospholipase C-associated Ca²⁺ release from the endoplasmic reticulum and other stores, and Ca²⁺ influx via protein kinase C-sensitive store-operated Ca²⁺ channels. Interestingly, protriptyline-induced cell death was found to be independent of [Ca²⁺]i rises (Chang et al., 2015).

Application in Sleep Apnea

Protriptyline has been evaluated as a treatment for obstructive sleep apnea. In a double-blind crossover study, it was observed that protriptyline reduced daytime somnolence and improved nocturnal oxygenation in patients, without significantly decreasing apnea duration and frequency. It also resulted in reduced rapid-eye-movement (REM) stage time and REM apnea time. The study suggests that protriptyline can be effective in patients with sleep apnea when the disorder is not life-threatening (Brownell et al., 1982).

Potential in Alzheimer's Disease Treatment

Protriptyline has been investigated as a potential multi-target directed ligand in Alzheimer's disease (AD). Screening of FDA-approved nervous system drugs suggested the viability of tricyclic antidepressants against major AD targets like Acetylcholinesterase (AChE), β-secretase (BACE-1), and amyloid β (Aβ) aggregation. Protriptyline showed high inhibitory activity against these targets, suggesting its promise as a candidate for AD treatment (Bansode et al., 2014).

Ocular Effects

Protriptyline's impact on adrenergic mechanisms in rabbit, primate, and human eyes was studied, revealing that its topical administration caused pupillary dilation and a decrease in intraocular pressure. This response was preventable by sympathetic denervation of the eye or by blocking alpha adrenergic receptors. Protriptyline increased sensitivity and duration of response to norepinephrine and sympathetic stimulation, suggesting its potential use in ocular treatments (Langham & Carmel, 1968).

Safety And Hazards

Protriptyline hydrochloride can cause mild pupillary dilation, which in susceptible individuals, can lead to an episode of angle-closure glaucoma . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQDIIKRQRZXJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

438-60-8 (Parent)
Record name Protriptyline hydrochloride [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID8046951
Record name Protriptyline hydrochloride
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Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422215
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Protriptyline hydrochloride

CAS RN

1225-55-4
Record name Protriptyline hydrochloride
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Record name Protriptyline hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protriptyline hydrochloride
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Record name Protriptyline hydrochloride
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Record name Protriptyline hydrochloride
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Record name PROTRIPTYLINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
376
Citations
VE Ziegler, JT Biggs, LT Wylie… - Clinical …, 1978 - Wiley Online Library
… The kinetics of protriptyline were examined in 8 subjects after a single oral dose of 30 mg protriptyline hydrochloride. Peak protriptyline levels ranged from 10.4 to 22.3 nglml and were …
Number of citations: 30 ascpt.onlinelibrary.wiley.com
IE Kochevar - Toxicology and applied Pharmacology, 1980 - Elsevier
… (phototoxicity) response in skin associated with protriptyline hydrochloride (PTL), a tricyclic … Protriptyline hydrochloride (N-methyl-SHdibenzo[a,d]cycIoheptene-5-propylamine, PTL) a …
Number of citations: 23 www.sciencedirect.com
KD Evetts, LL Iversen - Journal of Pharmacy and Pharmacology, 1970 - academic.oup.com
… Protriptyline hydrochloride dissolved in saline was administered intraperitoneally (doses expressed as the hydrochloride) to male albino Wistar rats weighing about 160 g. After …
Number of citations: 71 academic.oup.com
DJ Greenblatt, J Koch-Weser, RI Shader - JAMA, 1974 - jamanetwork.com
MOST cases of fatal tricyclic antidepressant poisoning involve imipramine hydrochloride or amitriptyline hydrochloride. In the present case, protriptyline hydrochloride overdose …
Number of citations: 24 jamanetwork.com
JR Mitchell, L Arias, JA Oates - JAMA, 1967 - jamanetwork.com
… pressants, desipramine hydrochloride and protriptyline hydrochloride. This reversal was not … The protriptyline hydrochloride was supplied as Vivactil through S. Clyde Strickland, MD, of …
Number of citations: 100 jamanetwork.com
ME LANGHAM, DD CARMEL - Journal of Pharmacology and Experimental …, 1968 - Citeseer
LANoHi, MAURICE E. AND DINA DENRICH CARMEL: The action of protriptyline on ad-renergic mechanisms in rabbit, primate and human eyes. J. Pharmacol. Exp. Ther. 163: 368-378, …
Number of citations: 29 citeseerx.ist.psu.edu
C García, R Oyola, L Piñero, N Cruz… - The Journal of …, 2002 - ACS Publications
… Photophysical and electrochemical properties of protriptyline hydrochloride (PTL-HCl) and its free base were measured in different solvents. Ground-state properties remain unchanged …
Number of citations: 12 pubs.acs.org
SF Sisenwine, JA Knowles, HW Ruelius - Analytical Letters, 1969 - Taylor & Francis
… Standard solutions of protriptyline hydrochloride (1.0 ml.) were added to 2 ml. of control plasma, urine or erythrocytes and 1 ml. distilled water and assayed by the above-mentioned …
Number of citations: 19 www.tandfonline.com
P Hydrochloride - jamanetwork.com
Protriptyline hydrochloride, an analogue of amitriptyline hydrochloride, is useful in treating depressive disorders. It is similar to the other tricyclic antidepressants in effectiveness and in …
Number of citations: 0 jamanetwork.com
PE Feldman - Psychosomatics, 1964 - Elsevier
• During the early part of the previous decade, antidepressant therapy underwent some major changes as a result of the introduction of the monoamine oxidase inhibitors as exemplified …
Number of citations: 9 www.sciencedirect.com

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